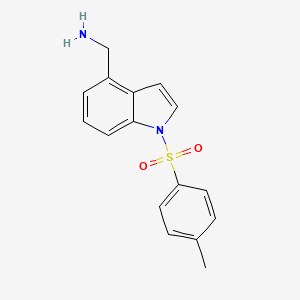

(1-Tosyl-1H-indol-4-YL)methanamine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions, where specific functionalities are introduced to the core structure. For example, the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine and its derivatives has been achieved through polyphosphoric acid condensation routes, yielding high product purity and yield, characterized spectroscopically by techniques such as UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometry (Shimoga et al., 2018). This suggests that similar methodologies could be applicable for the synthesis of (1-Tosyl-1H-indol-4-YL)methanamine, highlighting the importance of selecting appropriate starting materials and condensation strategies.

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves a combination of spectroscopic techniques and theoretical calculations. For instance, the structure of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was established based on NMR spectroscopy (1H, 13C), Elemental Analysis, and MS data (Younas et al., 2014). These techniques could similarly be employed for detailed molecular structure analysis of this compound, facilitating a deeper understanding of its structural features and potential reactivity.

Scientific Research Applications

Anticonvulsant Properties

A series of schiff bases, including compounds structurally related to (1-Tosyl-1H-indol-4-YL)methanamine, were synthesized and screened for anticonvulsant activity. These compounds exhibited seizure protection in various models, indicating potential as anticonvulsant agents. Specifically, compound N-{(1H-indol-3-yl)methylene}(pyridin-3-yl) methanamine showed remarkable protection, outperforming clinically used drugs in certain screens (Pandey & Srivastava, 2011).

Novel Synthetic Routes

Research has been conducted on developing new synthetic pathways for indol-2-yl-methanamine derivatives, with (1H-indol-4-yl)methanamine playing a crucial role in these processes. For example, novel synthesis methods were explored for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives using various starting materials and conditions. These methods aimed to expand the availability of these compounds, potentially useful in various pharmacological and material science applications (Schlosser et al., 2015).

Enantioselective Reactions

The compound was used in enantioselective iso-Pictet-Spengler reactions with α-ketoamides, leading to the creation of complex indole-based structures. These reactions are important in medicinal chemistry for accessing relatively underexplored indole core structures, highlighting the compound's utility in synthesizing biologically active molecules (Schönherr & Leighton, 2012).

Cancer Research

In cancer research, a library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives was synthesized. Some of these compounds showed potent growth inhibitory action against various human cancer cell lines, and one particular compound significantly reduced prostate weight in animal models, indicating its potential as a lead molecule for treating prostatic hyperplasia (Panathur et al., 2013).

Safety and Hazards

“(1-Tosyl-1H-indol-4-YL)methanamine” is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .

Mode of Action

Indole derivatives in general have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Indole derivatives in general have been shown to have a variety of effects at the molecular and cellular level due to their broad-spectrum biological activities .

Action Environment

Environmental factors can influence the action of indole derivatives in general .

properties

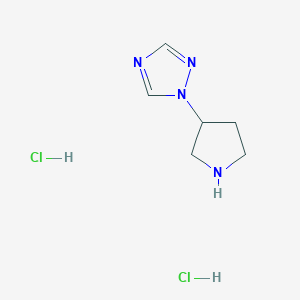

IUPAC Name |

[1-(4-methylphenyl)sulfonylindol-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-12-5-7-14(8-6-12)21(19,20)18-10-9-15-13(11-17)3-2-4-16(15)18/h2-10H,11,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRFJDRMDHBZPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(3-chlorophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B2489795.png)

![N-[4-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]phenyl]acetamide](/img/structure/B2489796.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2489800.png)

![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)

![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2489804.png)

![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)

![Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2489815.png)